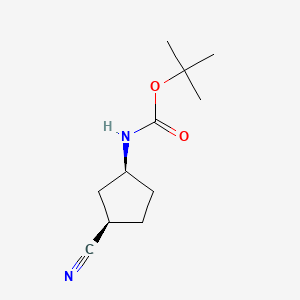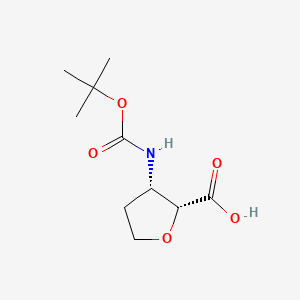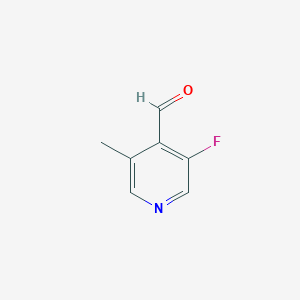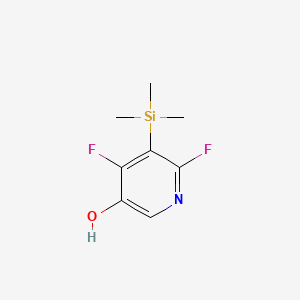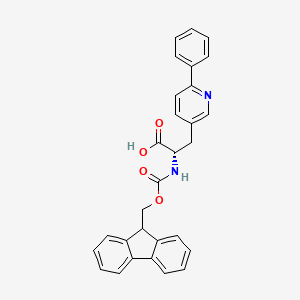
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a phenylpyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid typically involves multiple steps, starting with the protection of the amino group using the Fmoc group. The phenylpyridine moiety is then introduced through a series of coupling reactions. The final product is obtained after deprotection and purification steps. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated synthesis equipment and large-scale reactors to handle the multi-step synthesis process efficiently. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study protein-ligand interactions. Its ability to bind to specific proteins makes it useful in elucidating the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential applications in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a valuable component in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(6-phenylpyridin-3-yl)propanoic acid can be compared with other amino acid derivatives that contain similar protecting groups and aromatic moieties.
- Compounds like (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-phenylpyridin-3-yl)propanoic acid and (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-phenylpyridin-3-yl)propanoic acid share structural similarities but differ in the position of the phenyl group on the pyridine ring.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups, which allows for unique interactions with molecular targets. This makes it a valuable compound for various scientific research applications, as it can provide insights that other similar compounds may not.
Propriétés
Formule moléculaire |
C29H24N2O4 |
|---|---|
Poids moléculaire |
464.5 g/mol |
Nom IUPAC |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(6-phenylpyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C29H24N2O4/c32-28(33)27(16-19-14-15-26(30-17-19)20-8-2-1-3-9-20)31-29(34)35-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-15,17,25,27H,16,18H2,(H,31,34)(H,32,33)/t27-/m0/s1 |
Clé InChI |
LYOLIFJQWDNJIC-MHZLTWQESA-N |
SMILES isomérique |
C1=CC=C(C=C1)C2=NC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
SMILES canonique |
C1=CC=C(C=C1)C2=NC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B14044634.png)

